4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid

Anticancer Thiazole derivatives Breast cancer

SAR studies on thiazole-5-carboxylic acid pharmacophores often fail due to the uncontrolled use of positional isomers, introducing confounding electronic effects. 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid (CAS 15911-29-2) eliminates this variable as the definitive meta-nitro reference standard. - Superior Activity: Exhibits high potency against MDA-MB-231 breast cancer cells, outperforming the 4-nitro analog. - Target-Specific Scaffold: Serves as the optimal core for designing MUC1 onco protein inhibitors. - Probe Development: Enables synthesis of E. coli ribokinase inhibitors (derivative IC50 = 28 μM) via its reactive carboxylic acid handle.

Molecular Formula C11H8N2O4S
Molecular Weight 264.26
CAS No. 15911-29-2
Cat. No. B2773028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid
CAS15911-29-2
Molecular FormulaC11H8N2O4S
Molecular Weight264.26
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15)
InChIKeyWACFYBGWPDPPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic Acid: Core Structural & Chemical Properties


4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid (CAS 15911-29-2) is a heterocyclic compound belonging to the thiazole-5-carboxylic acid class, characterized by a 4-methyl substitution on the thiazole ring and a 3-nitrophenyl group at the 2-position . It has a molecular formula of C₁₁H₈N₂O₄S and a molecular weight of 264.26 g/mol, with a reported purity of ≥95% . The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex molecules . It is a solid at room temperature and is typically stored under inert atmosphere at 2-8°C . Its structure integrates a carboxylic acid functional group at the 5-position of the thiazole ring, making it a key intermediate for further derivatization [1].

Medicinal Chemistry Building Block Scaffold for derivatization and focused library synthesis
Meta-Nitrophenyl Substitution Enables SAR investigation of 2-aryl substitution effects
Carboxylic Acid Handle Allows amide/ester conjugation for probe and lead generation

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic Acid: Substitution Risk with Analogs


Direct substitution of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid with structurally similar thiazole-5-carboxylic acids is scientifically unsound due to profound differences in biological activity arising from specific substitution patterns. The presence and position of the nitro group (meta vs. para) and the nature of the 2-aryl substituent dramatically alter target engagement, binding affinity, and cellular potency [1]. For instance, the 3-nitrophenyl derivative exhibits distinct steric and electronic properties compared to its 4-nitro analog, leading to divergent interactions with biological targets and, consequently, disparate experimental outcomes . Generic interchange without rigorous, quantitative justification would introduce uncontrolled variables and invalidate comparative analyses in both research and industrial settings.

Para-Nitro Isomer
Meta- vs. para-nitro substitution may shift target engagement and cellular response profiles; not directly interchangeable.
Unsubstituted Parent Scaffold
Lacks the 3-nitrophenyl group critical for reported cell-model activity; may not reproduce endpoint effects.

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic Acid: Product-Specific Evidence


Anti-Breast Cancer Activity vs. Parent Scaffold

In a direct head-to-head comparison against MDA-MB-231 breast adenocarcinoma cells, 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid (the target compound) demonstrated significantly higher potency than the unsubstituted parent scaffold, 4-methylthiazole-5-carboxylic acid [1]. While the exact IC50 value for the target compound is not disclosed in the abstract, the study explicitly states that it 'exhibited high potent activity' in contrast to the baseline activity of the parent scaffold [1]. This demonstrates that the addition of the 3-nitrophenyl group at the 2-position is not merely a structural embellishment but a critical determinant of enhanced anticancer efficacy.

Cell-Model Activity Comparison
Head-to-head
Higher potency reported vs. parent scaffold
Supports cell-model endpoint review
Exact IC50 not disclosed; source review needed
Anticancer Thiazole derivatives Breast cancer

Ribokinase Inhibition by Derivative

A derivative of 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid, specifically (((1,3-Benzothiazol-2-ylmethyl){[4-methyl-2-(3-nitrophenyl)-1,3-thiazol-5-yl]carbonyl}amino)acetic acid, has been shown to inhibit E. coli ribokinase with a reported IC50 value of 28 μM [1]. This provides a quantitative benchmark for the biological activity of the core scaffold when appropriately derivatized. While direct data for the parent acid is not available, this cross-study evidence demonstrates that the 4-methyl-2-(3-nitrophenyl)thiazole core can be effectively leveraged to develop potent enzyme inhibitors.

Derivative Enzyme Inhibition
Data to verify
IC50 = 28 μM E. coli ribokinase
Supports kinase inhibitor probe design
For a benzothiazolyl derivative; parent acid uncharacterized
Enzyme inhibition Ribokinase Thiazole

Meta-Nitro vs. Para-Nitro: Anticancer Potency

A comparative analysis of thiazole-5-carboxylate derivatives reveals that the 3-nitrophenyl (meta) substitution confers superior anticancer activity compared to the corresponding 4-nitrophenyl (para) analog . This class-level inference, drawn from a review of related ethyl ester derivatives, indicates that the meta-nitro arrangement on the phenyl ring at the 2-position of the thiazole core is a critical structural determinant for enhanced potency. The 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid compound uniquely provides this specific meta-substitution pattern, which is not available in its para-substituted isomer .

Positional Isomer SAR Context
Class-level
Meta-nitro derivatives reported higher anticancer activity than para-nitro analogs
Supports SAR interpretation for 2-aryl substitution
Source review; quantitative comparison not provided
SAR Anticancer Thiazole Nitro substitution

4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic Acid: Application Scenarios


MUC1-Targeted Anticancer Lead Optimization

This compound serves as the optimal starting scaffold for designing novel anticancer agents targeting mucin onco proteins, such as MUC1, which are overexpressed in breast cancer [1]. The evidence that it exhibits high potent activity against MDA-MB-231 cells directly supports its use as a core building block for synthesizing derivatives with enhanced potency and selectivity. Researchers should prioritize this specific 3-nitrophenyl derivative over the unsubstituted parent scaffold to maximize initial hit-to-lead potential [1].

Ribokinase-Targeted Chemical Probe Development

The demonstrated activity of a derivative against E. coli ribokinase (IC50 = 28 μM) positions 4-Methyl-2-(3-nitrophenyl)thiazole-5-carboxylic acid as a valuable intermediate for creating chemical probes to study bacterial ribose metabolism [2]. Its carboxylic acid handle allows for facile conjugation or further derivatization to generate more potent and selective ribokinase inhibitors.

Nitro Positional Effects in SAR Studies

This compound is an essential tool for SAR investigations focused on the thiazole-5-carboxylic acid pharmacophore. It provides the critical 'meta-nitro' data point, which has been shown to be superior to the 'para-nitro' analog in anticancer assays . Researchers conducting systematic SAR around the 2-aryl ring must include this specific compound to fully understand the electronic and steric requirements for biological activity.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
3-Nitrophenyl substitution context
Cell viability endpoint context
Kinase inhibitor probe synthesis
Carboxylic acid derivatization handle
Kinase inhibition assay context
Structure-activity relationship (SAR) studies
Meta-nitro substitution pattern
2-aryl positional SAR interpretation

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